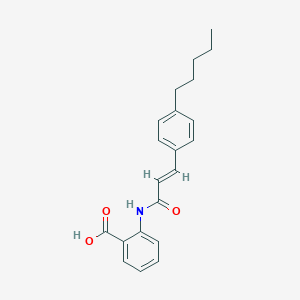

N-(p-Amylcinnamoyl)anthranilic acid

概要

説明

N-(p-アミルシンナモイル)アントラニル酸: は、心臓におけるさまざまなイオンチャネルのモジュレーターとして知られる合成化合物です。 これは、L型カルシウムチャネルに影響を与えることなく、カルシウム活性化塩化物チャネルと、より少ない程度では、cAMP活性化塩化物チャネルの可逆的阻害剤です 。 この化合物は、イオンチャネルを調節する能力により、不整脈治療の可能性も知られています .

準備方法

合成経路と反応条件: N-(p-アミルシンナモイル)アントラニル酸の合成は、通常、アントラニル酸とp-アミルシンナモイルクロリドを塩基性条件下で反応させることにより行われます。 反応は、反応中に生成される塩酸を中和するために、トリエチルアミンまたはピリジンなどの塩基の存在下で行われます .

工業生産方法: 一般的なアプローチには、ラボでの合成方法をスケールアップし、反応条件を最適化し、再結晶またはクロマトグラフィー技術による最終生成物の純度を保証することが含まれます .

化学反応の分析

反応の種類: N-(p-アミルシンナモイル)アントラニル酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を生成することができます。

還元: 還元反応により、この化合物を還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります .

科学研究への応用

化学: N-(p-アミルシンナモイル)アントラニル酸は、イオンチャネルの調節と細胞プロセスへの影響を研究するためのツールとして使用されます .

生物学: 生物学的研究では、この化合物は、さまざまな生理学的および病理学的状態におけるカルシウム活性化塩化物チャネルの役割を調査するために使用されます .

医学: この化合物は、イオンチャネルを調節する能力により、不整脈やその他の心臓疾患の治療における可能性のある治療効果があります .

産業: 産業用途は限られていますが、この化合物はイオンチャネルを調節する役割を果たすため、医薬品研究開発において貴重なツールとなっています .

科学的研究の応用

Neuropharmacological Applications

ACA has been studied for its effects on calcium signaling in neuronal cells, particularly through its inhibition of TRPM2 channels. Research indicates that ACA effectively blocks hydrogen peroxide (H2O2)-induced calcium influx in INS-1E insulinoma cells, demonstrating its potential role in mitigating oxidative stress-related cellular damage.

- Mechanism of Action : ACA inhibits TRPM2 channels, which are activated by intracellular ADP-ribose and H2O2. Studies have shown that ACA can completely block H2O2-induced calcium signals at concentrations as low as 20 μM, with an IC50 of 1.7 μM . This inhibition is crucial for understanding the role of TRPM2 in oxidative stress responses.

- Case Study : In a study involving INS-1E cells, ACA treatment led to a significant decrease in intracellular calcium levels when exposed to H2O2, suggesting its protective effects against oxidative stress-induced damage .

Cardiovascular Applications

ACA's ability to modulate ion channels has implications for cardiovascular health, particularly concerning arrhythmias. It acts as an inhibitor of calcium-activated chloride channels in cardiac myocytes.

- Antiarrhythmic Potential : The inhibition of calcium-activated chloride currents by ACA may prevent delayed after-depolarizations that can lead to arrhythmias. This effect is reversible upon removal of the drug, indicating its potential use in therapeutic settings .

- Research Findings : Studies have indicated that ACA can reduce the incidence of arrhythmias in experimental models, highlighting its utility as a tool for studying cardiac ion channel dynamics and potential treatments for arrhythmogenic conditions .

Cellular Biology and Molecular Mechanisms

ACA's role extends beyond neuropharmacology and cardiology into broader cellular biology applications, particularly concerning phospholipase A2 (PLA2) pathways.

- Inhibition of PLA2 : As a PLA2 inhibitor, ACA has been utilized to characterize pathways involving arachidonic acid release and subsequent signaling cascades in various cell types. This inhibition is critical for understanding inflammatory responses and cellular signaling mechanisms .

- Experimental Applications : Researchers have employed ACA to investigate the modulation of TRP channels and their involvement in various physiological processes, including pain sensation and inflammatory responses .

Data Summary Table

作用機序

N-(p-アミルシンナモイル)アントラニル酸は、カルシウム活性化塩化物チャネルとcAMP活性化塩化物チャネルを阻害することでその効果を発揮します。この阻害により、塩化物イオンの流れが阻止されます。これは、心臓細胞の電気的活動を調節する上で重要です。 このイオンチャネルを調節することにより、この化合物は心臓リズムを安定させ、不整脈を予防するのに役立ちます .

類似化合物との比較

類似化合物:

- N-(4-ペンチルシンナモイル)アントラニル酸

- 4-アミルシンナモイルアントラニル酸

- p-アミルシンナモイルアントラニル酸

比較: N-(p-アミルシンナモイル)アントラニル酸は、L型カルシウムチャネルに影響を与えることなく、カルシウム活性化塩化物チャネルとcAMP活性化塩化物チャネルを選択的に阻害する点で独特です。 この選択的な阻害により、イオンチャネルの調節とその心臓機能への影響を研究する上で貴重なツールとなります .

生物活性

N-(p-Amylcinnamoyl)anthranilic acid (ACA) has garnered attention in pharmacological research due to its diverse biological activities, particularly as a phospholipase A2 (PLA2) inhibitor and a blocker of transient receptor potential (TRP) channels. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C21H23NO3

- CAS Number : 99196-74-4

- Molecular Weight : 337.42 g/mol

ACA primarily functions as a broad-spectrum inhibitor of phospholipase A2 , which is crucial for the release of arachidonic acid from membrane phospholipids. This action subsequently influences various signaling pathways involved in inflammation and cellular responses. Additionally, ACA inhibits several TRP channels, notably TRPM2, TRPC6, and TRPM8, which are involved in calcium signaling and sensory transduction.

Table 1: Inhibitory Effects of ACA on TRP Channels

| TRP Channel | IC50 (µM) | Function |

|---|---|---|

| TRPM2 | 1.7 | Calcium-permeable cation channel activated by ADPR and ROS |

| TRPC6 | 2.3 | Involved in calcium influx and various cellular processes |

| TRPM8 | 3.9 | Cold and menthol sensing channel |

Biological Activities

- Inhibition of Calcium Channels

- Renal Ischemia-Reperfusion Injury (IRI)

- Inflammation Modulation

Case Study 1: Renal Protection

In a controlled study involving male Sprague-Dawley rats subjected to ischemia-reperfusion injury:

- Groups : Control, I/R, I/R + ACA (5 mg), I/R + ACA (25 mg).

- Findings : ACA-treated groups showed significant reductions in serum creatinine and histopathological damage compared to the I/R group without treatment .

Case Study 2: Cardiac Myocyte Function

Research indicated that ACA could inhibit calcium currents in cardiac cells, which may have implications for treating arrhythmias or other cardiac dysfunctions .

特性

IUPAC Name |

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166445 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99196-74-4, 110683-10-8 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amylcinnamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ACA?

A1: ACA is best known as a non-competitive antagonist of the transient receptor potential melastatin 2 (TRPM2) channel. [, , ] It binds to the channel, likely allosterically, inhibiting the influx of cations like calcium (Ca2+) into the cell. [, ]

Q2: How does ACA affect phospholipase A2 (PLA2)?

A2: ACA is also reported to inhibit PLA2, a key enzyme in the arachidonic acid cascade. [, , ] This inhibition can reduce the production of inflammatory mediators.

Q3: How does TRPM2 channel inhibition translate to its various effects?

A3: TRPM2 is involved in diverse cellular processes, including oxidative stress response, inflammation, and cell death. By inhibiting TRPM2, ACA can:

- Reduce ischemic injury: By preventing excessive Ca2+ influx following ischemia, ACA can protect cells from damage. [, , ]

- Modulate inflammation: ACA can reduce the production of inflammatory cytokines like TNF-α and IL-1β, potentially through its effects on both TRPM2 and PLA2. [, , , ]

- Influence insulin resistance: Studies suggest ACA might improve insulin sensitivity in adipocytes by modulating TRPM2 activity and downstream signaling pathways. []

Q4: What is the molecular formula and weight of ACA?

A4: The molecular formula of ACA is C23H27NO3, and its molecular weight is 365.46 g/mol.

Q5: Is there any spectroscopic data available for ACA?

A5: While the provided research does not detail specific spectroscopic data, ACA's structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Q6: What is known about the stability of ACA?

A6: Specific data on ACA's stability under various conditions is limited in the provided research.

Q7: Have any structure-activity relationship (SAR) studies been conducted with ACA?

A7: Yes, studies have explored ACA derivatives to identify more potent and selective TRPM2 inhibitors. [] These studies revealed that modifications to the ACA scaffold can impact its potency and selectivity for TRPM2 over other channels like TRPM8 and TRPV1.

Q8: What are the known routes of administration for ACA?

A8: Studies have employed both in vitro and in vivo models to investigate ACA. In vivo studies typically involve intraperitoneal (i.p.) administration. [, , ]

Q9: What is the efficacy of ACA in animal models of disease?

A9: ACA has shown promising results in various preclinical models, including:

- Ischemic stroke: ACA reduced infarct size and improved neurological outcomes in a mouse model of stroke, suggesting a potential therapeutic benefit. []

- Atherosclerosis: In mouse models, ACA reduced atherosclerotic plaque formation and the expression of inflammatory markers. []

- Renal ischemia-reperfusion injury: ACA administration attenuated kidney damage and improved biochemical markers of renal function in a rat model. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。